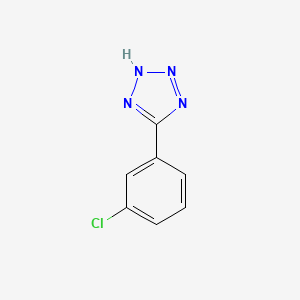

5-(3-氯苯基)-1H-四唑

描述

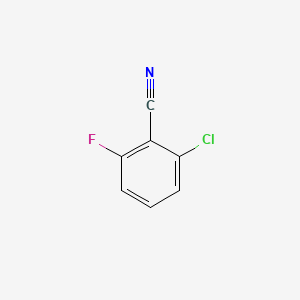

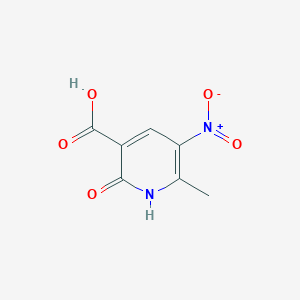

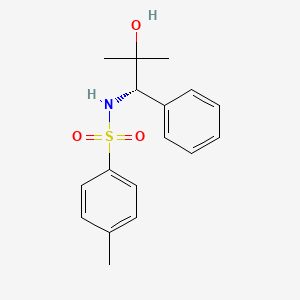

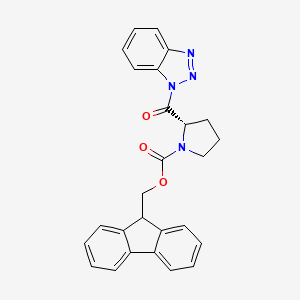

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This involves studying the compound’s reactivity, including its reactions with other substances and its stability under various conditions.Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as melting point, boiling point, and solubility) and its chemical properties (such as acidity or basicity).科学研究应用

Summary of the Application

“5-(3-chlorophenyl)-1H-tetrazole” is being studied as a potential anticonvulsant drug candidate. This research is particularly relevant for epilepsy, a chronic neurodegenerative disease that affects about 70 million people worldwide .

Methods of Application or Experimental Procedures

In the study, the compound was administered chronically to living organisms. The impact of its use was assessed based on previously conducted tests and the PAMPA (parallel artificial membrane permeability assay) BBB (blood–brain barrier) test .

Results or Outcomes

The compound showed promising results in MES (maximal electroshock-induced seizure) and 6Hz tests in mice. It was found to act on voltage-gated sodium channels and exhibit anticonvulsant activity .

2. Application in Synthesis of Thiophene Derivatives

Summary of the Application

Thiophene-based analogs, which could potentially include “5-(3-chlorophenyl)-1H-tetrazole”, are of interest to many scientists due to their potential biological activity. They play a crucial role for medicinal chemists in developing advanced compounds with a variety of biological effects .

Methods of Application or Experimental Procedures

The synthesis of thiophene derivatives often involves heterocyclization of various substrates .

Results or Outcomes

Thiophene derivatives have a wide range of applications. They are used in industrial chemistry and material science as corrosion inhibitors. They also play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

3. Application in Synthesis of Trazodone Analogues

Summary of the Application

“5-(3-chlorophenyl)-1H-tetrazole” has been used in the synthesis of trazodone analogues. These analogues have dual affinity for serotonin 5-HT1A and 5-HT7 receptors, which play an important role in the pathogenesis and pharmacotherapy of depression .

Methods of Application or Experimental Procedures

The synthesis of these trazodone analogues involved reductive alkylation under a mild reducing agent. The final compounds were produced with a yield of 56–63% using ethanol or 51–56% in solvent-free conditions in 4 minutes .

Results or Outcomes

The synthesized trazodone analogues showed high affinity for 5-HT1A and 5-HT7 receptors. Preliminary ADME and safety properties (hepatotoxicity and CYP3A4 inhibition) were assessed using in vitro methods for these compounds .

安全和危害

This would involve a discussion of any risks associated with handling the compound, including its toxicity and any precautions that need to be taken when handling it.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic routes, potential applications, and areas where further study is needed.

属性

IUPAC Name |

5-(3-chlorophenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEWPGUJZBDDKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10901150 | |

| Record name | NoName_225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10901150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-chlorophenyl)-1H-tetrazole | |

CAS RN |

41421-28-7 | |

| Record name | 5-(3-Chlorophenyl)-2H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41421-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

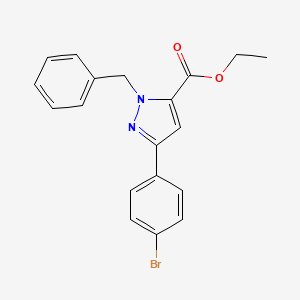

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]propyl}-N,N-dimethylamine](/img/structure/B1630293.png)

![(4R,5R)-[5-(4-Nitrophenyl)-2-phenyl-4,5-dihydro-oxazol-4-YL]methanol](/img/structure/B1630298.png)

![5-Iodobenzo[b]thiophene](/img/structure/B1630299.png)